3-Formyl-5-methoxybenzoic acid

描述

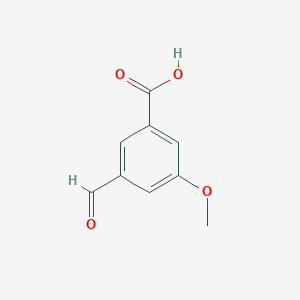

3-Formyl-5-methoxybenzoic acid is an organic compound with the molecular formula C(_9)H(_8)O(_4) It is characterized by a formyl group (-CHO) and a methoxy group (-OCH(_3)) attached to a benzoic acid core

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Formyl-5-methoxybenzoic acid typically involves the formylation of 5-methoxybenzoic acid. One common method is the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl(_3)) as reagents. The reaction proceeds as follows:

Formation of the Vilsmeier reagent: DMF reacts with POCl(_3) to form the Vilsmeier reagent.

Formylation: The Vilsmeier reagent then reacts with 5-methoxybenzoic acid to introduce the formyl group at the meta position relative to the methoxy group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, where the formyl group is converted to a carboxylic acid group, resulting in 3-carboxy-5-methoxybenzoic acid.

Reduction: The formyl group can be reduced to a hydroxymethyl group (-CH(_2)OH) using reducing agents such as sodium borohydride (NaBH(_4)).

Substitution: The methoxy group can be substituted by other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)) in acidic conditions.

Reduction: Sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)).

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: 3-Carboxy-5-methoxybenzoic acid.

Reduction: 3-Hydroxymethyl-5-methoxybenzoic acid.

Substitution: Various substituted benzoic acids depending on the nucleophile used.

科学研究应用

Chemical Synthesis

Intermediate in Organic Synthesis

3-Formyl-5-methoxybenzoic acid serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical modifications, making it a valuable building block in synthetic organic chemistry. For instance, it can undergo oxidation to yield 3-carboxy-5-methoxybenzoic acid or reduction to produce 3-hydroxymethyl-5-methoxybenzoic acid.

Biological Applications

Antimicrobial Activity

A study highlighted the antimicrobial properties of this compound against various bacterial strains. The results indicated significant inhibition zones, suggesting its potential as a lead compound for developing new antibiotics.

Antioxidant Properties

In vitro assays demonstrated that this compound effectively scavenged free radicals, showcasing its antioxidant capabilities. This property indicates its utility in formulations aimed at reducing oxidative damage in cells.

Cytotoxicity Against Cancer Cells

Research conducted on cancer cell lines (e.g., Hep-G2 and A2058) revealed that this compound induced apoptosis at specific concentrations without significant toxicity to normal cells. This selective cytotoxicity highlights its potential for cancer treatment.

Industrial Applications

Dyes and Pigments

In the industrial sector, this compound is utilized in the manufacture of dyes and pigments due to its unique chemical structure and properties. Its ability to undergo various chemical reactions makes it suitable for creating diverse colorants used in textiles and coatings.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity against various bacterial strains, demonstrating significant inhibition zones which indicate potential for new antibiotic development.

- Antioxidant Capabilities : In vitro assays showed effective scavenging of free radicals, suggesting utility in formulations aimed at mitigating oxidative damage.

- Selective Cytotoxicity : Research on cancer cell lines revealed that this compound can induce apoptosis selectively in cancerous cells without harming normal cells, showcasing its therapeutic potential.

作用机制

The mechanism of action of 3-Formyl-5-methoxybenzoic acid depends on its specific application. In chemical reactions, the formyl group can act as an electrophile, while the methoxy group can influence the reactivity of the aromatic ring. In biological systems, it may interact with enzymes or receptors through hydrogen bonding and hydrophobic interactions, affecting molecular pathways and cellular processes.

相似化合物的比较

3-Formylbenzoic acid: Lacks the methoxy group, which can significantly alter its chemical reactivity and biological activity.

5-Methoxybenzoic acid:

3-Formyl-4-hydroxybenzoic acid: Contains a hydroxyl group instead of a methoxy group, leading to different chemical properties and uses.

Uniqueness: 3-Formyl-5-methoxybenzoic acid is unique due to the presence of both formyl and methoxy groups, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for specific interactions in chemical and biological systems that are not possible with similar compounds.

This detailed overview highlights the significance of this compound in various fields, emphasizing its unique properties and potential applications

生物活性

3-Formyl-5-methoxybenzoic acid (C₉H₈O₄) is a significant aromatic compound characterized by the presence of both a formyl (-CHO) and a methoxy (-OCH₃) group attached to a benzoic acid structure. This unique combination of functional groups contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The molecular structure of this compound allows it to participate in various chemical interactions. The formyl group can act as an electrophile, while the methoxy group influences the reactivity of the aromatic ring. These characteristics enable the compound to interact with biological macromolecules, potentially affecting metabolic pathways and cellular processes through hydrogen bonding and hydrophobic interactions.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antioxidant Properties : Preliminary studies suggest that this compound can scavenge free radicals, thereby reducing oxidative stress, which is implicated in various diseases such as cancer and neurodegenerative disorders .

- Anti-inflammatory Effects : The compound may interact with enzymes and receptors involved in inflammatory pathways, indicating potential therapeutic applications in treating inflammatory diseases.

- Neuroprotective Activity : Similar compounds have shown neuroprotective effects against oxidative stress-induced cellular damage, suggesting that this compound could have similar benefits .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

- Antioxidant Study : In vitro assays demonstrated that this compound significantly reduced lipid peroxidation in cellular models exposed to oxidative stress. This suggests its potential use as a protective agent against oxidative damage .

- Anti-inflammatory Mechanism : A study highlighted the compound's ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-4 in mast cells, indicating its role in modulating immune responses .

- Neuroprotection : In cellular models simulating neurodegeneration, the compound was found to restore cell viability significantly, supporting its potential use in therapies for neurodegenerative diseases .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Formyl-5-methoxybenzoic acid | C₉H₈O₄ | Different position for the formyl group |

| 3-Formyl-4-methoxybenzoic acid | C₉H₈O₄ | Variation in methoxy position |

| 4-Methoxybenzoic acid | C₈H₈O₄ | Lacks the formyl group but retains similar structure |

| 3-Acetyl-5-methoxybenzoic acid | C₉H₈O₄ | Contains an acetyl group instead of an aldehyde |

The distinct combination of functional groups in this compound enhances its biological activity compared to these similar compounds.

属性

IUPAC Name |

3-formyl-5-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c1-13-8-3-6(5-10)2-7(4-8)9(11)12/h2-5H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYXJFLKQBAPWDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30573090 | |

| Record name | 3-Formyl-5-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30573090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

367519-88-8 | |

| Record name | 3-Formyl-5-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30573090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。